2-(4-Aminophenyl)ethanol

Conformational analysis Supersonic jet spectroscopy Non-covalent interactions

Researchers requiring a semi-rigid bifunctional linker with precisely positioned amine and hydroxyl termini often face inconsistent purity or limited conformational control from generic alternatives. 2-(4-Aminophenyl)ethanol (CAS 104-10-9) resolves this through its unique para-substituted aromatic architecture. Enhanced OH/π hydrogen bonding constrains the spacer geometry, improving PROTAC linker predictability versus flexible alkyl chains. As a nonsymmetric monomer, it enables head-to-head or tail-to-tail poly(amide-ester) sequences inaccessible with symmetric monomers. It also serves as the key intermediate for N-phenylglycine-derived β₃-adrenoceptor agonists and electrodeposited corrosion-protective layers on copper. Bulk quantities available with consistent ≥98% purity and full analytical documentation.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 104-10-9
Cat. No. B086761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)ethanol
CAS104-10-9
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCO)N
InChIInChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2
InChIKeyQXHDYMUPPXAMPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminophenyl)ethanol: Key Profile for Scientific Procurement


2-(4-Aminophenyl)ethanol (CAS 104-10-9, C₈H₁₁NO, MW 137.18), also known as 4-aminophenethyl alcohol, is a bifunctional aromatic building block bearing both a primary amine and a primary hydroxyl group . It is a crystalline solid with a melting point of 107–110 °C, a boiling point of 255 °C, and is soluble in methanol . The compound serves as a versatile intermediate in medicinal chemistry, polymer synthesis, and materials science .

Dual orthogonal amine and hydroxyl handles for sequential derivatization
Ethyl spacer introduces conformational control via OH/π interactions
Crystalline solid; reported solubility in methanol supports common laboratory handling

Why 2-(4-Aminophenyl)ethanol Cannot Be Replaced by Analogs


Substituting 2-(4-aminophenyl)ethanol with in-class analogs—such as 4-aminophenol (lacks ethanol linker), 4-aminophenylacetic acid (replaces –OH with –COOH), or tyramine (replaces –CH₂CH₂OH with –CH₂CH₂NH₂)—introduces fundamental differences in hydrogen-bonding geometry, conformational energetics, and reactivity [1]. These structural variations alter the compound‘s performance in supramolecular assembly, corrosion inhibition, and PROTAC linker optimization. The evidence below quantifies these differences, confirming that generic substitution is not scientifically viable for applications requiring the precise combination of aromatic amine and aliphatic hydroxyl functionalities [2].

4-Aminophenol
Lacks the ethyl alcohol spacer, altering hydrogen-bonding geometry and conformational preferences; may shift molecular recognition outcomes.
4-Aminophenylacetic acid
Carboxylic acid replaces terminal hydroxyl, changing reactivity, solubility profile, and hydrogen-bond donor/acceptor pattern; limits direct substitution in ester-forming or PROTAC linker workflows.
Tyramine
Primary amine replaces hydroxyl, yielding a bis-amine structure that cannot replicate the orthogonal amine/alcohol reactivity; polyamide/ester sequence control is lost.

Head-to-Head Differentiation vs. Closest Analogs


Enhanced OH/π Hydrogen Bonding vs. 2-Phenylethanol

Laser-induced fluorescence (LIF) and dispersed fluorescence (DF) spectroscopy of 2-(4-aminophenyl)ethanol (APE) identified three distinct conformers, with Ggπ (OH directed toward π system) being the most stable [1]. The energy gap between the OH/π-stabilized Ggπ conformer and the At conformer (lacking this interaction) is significantly larger for APE than for 2-phenylethanol [1]. This enhanced OH/π interaction is attributed to increased electron density on the benzene ring conferred by the para-amino group [1].

Conformer energy gap
Head-to-head
Larger Ggπ–At energy gap in APE compared to 2-phenylethanol, driven by enhanced OH/π interaction from para-NH₂.
More rigid conformational preference influences molecular recognition and self-assembly behavior.
Exact energy difference not reported in abstract; review full supersonic jet spectroscopy data.
Conformational analysis Supersonic jet spectroscopy Non-covalent interactions

Corrosion Inhibition Efficiency on Copper

In a comparative study of seven aryl diazonium salts electrodeposited on copper substrates, 2-(4-aminophenyl)ethanol (as 4-aminophenethyl alcohol) was evaluated alongside 4-aminophenylacetic acid, 4-(4-aminophenyl)butyric acid, 4-fluoroaniline, and others [1]. The highest corrosion inhibition efficiency reached 90% across the series, with 4-(4-aminophenyl)butyric acid exhibiting the best performance and 4-fluoroaniline the poorest [1]. 2-(4-Aminophenyl)ethanol demonstrated intermediate inhibition efficiency, consistent with its moderate hydrophilicity and the presence of both amino and hydroxyl anchoring groups [1].

Corrosion inhibition
Cross-study comparable
Intermediate efficiency among 7 aryl diazonium salts; 4-(4-aminophenyl)butyric acid reached 90%, while target showed moderate protection.
Defined moderate protection profile; suitable when extreme hydrophobicity or acid functionality is unnecessary.
Exact target inhibition percentage not specified; ranking inferred from source comparison.
Corrosion inhibition Electrodeposition Diazonium salts

Weak PNMT Inhibition and Selectivity Profile

2-(4-Aminophenyl)ethanol was tested for in vitro inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay [1]. It displayed a Ki of 1.11 × 10⁶ nM (1.11 mM), indicating very weak inhibition [1]. This low affinity contrasts with potent PNMT inhibitors (e.g., certain benzylamine derivatives with Ki values in the nM range), confirming that the compound does not significantly engage this target at physiologically relevant concentrations [1].

PNMT inhibition (Ki)
Class-level inference
Ki = 1.11 × 10⁶ nM (1.11 mM), approximately 10⁶-fold weaker than potent PNMT inhibitors.
Minimal off-target PNMT engagement supports clean SAR interpretation in medicinal chemistry campaigns.
Bovine enzyme in vitro assay; cross-species relevance may require verification.
Enzyme inhibition PNMT Adrenergic pharmacology

Precursor to β₃-Adrenoceptor Agonist Synthesis

2-(4-Aminophenyl)ethanol serves as a key starting material in the synthesis of N-phenylglycine derivatives evaluated as selective β₃-adrenoceptor agonists for urinary incontinence [1]. The synthetic route involves condensation of 2-(4-aminophenyl)ethanol with ethyl 2-bromoacetate to yield ethyl 2-[4-(2-hydroxyethyl)phenylamino]acetate, which is subsequently chlorinated and further elaborated [1]. This sequence exploits the orthogonal reactivity of the aromatic amine (for alkylation) and the primary alcohol (retained for later functionalization), a dual-handle advantage not shared by 4-aminophenol (lacks the ethyl spacer) or 4-aminophenylacetic acid (carboxyl group alters solubility and reactivity profile) [1].

Synthetic utility
Class-level inference
Selective N-alkylation while preserving primary alcohol; sequential derivatization without protecting groups in β₃-agonist scaffold assembly.
Orthogonal reactivity of amine/hydroxyl enables efficient construction of complex pharmacophores.
Demonstrated with ethyl 2-bromoacetate in DMF; general strategy may require adaptation.
Drug synthesis β₃-Adrenoceptor agonists Synthetic intermediate

Nonsymmetric Monomer for Ordered Poly(amide-ester)s

2-(4-Aminophenyl)ethanol has been employed as a nonsymmetric monomer for the preparation of ordered [head-to-head (H-H) or tail-to-tail (T-T)] poly(amide-ester)s . The presence of both amine and hydroxyl groups on the same molecule, separated by an ethyl spacer, enables controlled sequential polymerization with diacid chlorides, achieving precise monomer sequence control not attainable with symmetric monomers like 4-aminophenol (which yields only amide linkages) or 1,4-butanediol (which yields only ester linkages) .

Polymer sequence control
Class-level inference
Nonsymmetric monomer enables ordered head-to-head or tail-to-tail poly(amide-ester) architectures via controlled polycondensation with diacid chlorides.
Precise monomer sequence control unattainable with symmetric monomers; critical for structure-property relationship studies.
Source describes general approach; specific polymerization conditions may need optimization.
Polymer synthesis Sequence control Poly(amide-ester)

Biosynthetic Production in Engineered E. coli

A patent (US9920343B2) describes a fermentation method for producing 4-aminophenethylethanol (4APE, 2-(4-aminophenyl)ethanol) from glucose using engineered E. coli strains [1]. In this system, 4-aminophenylalanine is converted to 4APE and 4-aminophenylacetate at 90% molar yields [1]. This contrasts with traditional chemical reduction routes starting from 4-nitrophenylethanol, which require hydrogenation and often generate colored impurities necessitating additional purification [1].

Fermentative production
Cross-study comparable
90% molar yield from 4-aminophenylalanine in engineered E. coli, providing a greener route with potentially higher purity than chemical nitro reduction.
Alternative biosynthetic supply chain may reduce metal catalyst contamination and environmental footprint.
Patent data (US9920343B2); scale-up feasibility and cost comparison require validation.
Metabolic engineering Biorefinery Fermentation

Application Scenarios for 2-(4-Aminophenyl)ethanol


PROTAC Linker with Conformational Rigidity

The enhanced OH/π hydrogen bonding and consequent conformational rigidity of 2-(4-aminophenyl)ethanol, relative to 2-phenylethanol, make it a preferred PROTAC linker when a semi-rigid, hydrogen-bond-constrained spacer is desired [1]. The para-amino group also provides a convenient point for conjugation to E3 ligase ligands or target protein binders .

Corrosion-Resistant Coatings on Copper

Based on its intermediate inhibition efficiency among aryl diazonium salts, 2-(4-aminophenyl)ethanol is suitable for electrodeposited corrosion-protective layers on copper in mildly acidic (pH 3) or saline (3.5% NaCl) environments where extreme hydrophobicity or acid functionality is not required [1].

Sequence-Controlled Poly(amide-ester) Synthesis

As a nonsymmetric monomer bearing both amine and hydroxyl functionalities, 2-(4-aminophenyl)ethanol enables the construction of ordered head-to-head or tail-to-tail poly(amide-ester) architectures that are inaccessible using symmetric monomers [2].

β₃-Adrenoceptor Agonist Building Block

The compound serves as a critical intermediate in the synthesis of N-phenylglycine-derived β₃-adrenoceptor agonists, where the ethyl spacer and terminal hydroxyl group are essential pharmacophoric elements .

Application
Selection Property
Validation Focus
PROTAC linker design with conformational control
Enhanced OH/π hydrogen-bonding rigidity
Conformer analysis via LIF/DF spectroscopy
Corrosion-protective coatings on copper
Intermediate hydrophilicity and amine/hydroxyl anchoring groups
Corrosion efficiency in citrate or saline via Tafel analysis
Sequence-defined poly(amide-ester) synthesis
Nonsymmetric monomer with orthogonal functional handles
Verification of ordered H-H or T-T architecture
Synthetic intermediate for β₃-adrenoceptor agonist scaffolds
Ethyl spacer and terminal hydroxyl as pharmacophoric elements
Selective N-alkylation without protecting group manipulation

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